Imidazo[1,5-A]pyridin-5-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5,11-12H |
InChI Key |
COFHAMVEIIDBSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CN=CN12)(O)O |
Origin of Product |
United States |
Computational and Theoretical Studies on Imidazo 1,5 a Pyridin 5 Ylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like Imidazo[1,5-a]pyridin-5-ylboronic acid, DFT methods at levels such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would typically be used to calculate a variety of molecular properties.
These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby offering insights into potential reaction mechanisms. Other key reactivity descriptors that can be calculated include global electrophilicity, chemical hardness, and softness.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
| Global Electrophilicity (ω) | 1.8 | Propensity to accept electrons |
Note: The values in this table are illustrative and would require specific calculations to be confirmed.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be employed to understand its interactions with biological macromolecules, such as enzymes, or its behavior in different solvent environments.
These simulations would involve placing the molecule within a simulated box containing either a target protein or solvent molecules and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides a detailed view of how the molecule moves, rotates, and interacts with its surroundings through forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. This information is crucial for understanding drug-receptor binding, solvation properties, and aggregation behavior.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and aim to correlate the chemical structure of a compound with its biological activity. Computational modeling plays a significant role in modern SAR by enabling the prediction of activity for novel, unsynthesized compounds.
For a series of derivatives based on the this compound scaffold, Quantitative Structure-Activity Relationship (QSAR) models could be developed. This involves calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a mathematical model that links these descriptors to observed biological activity. Such models can then be used to prioritize the synthesis of new derivatives with potentially enhanced activity. While specific SAR studies on this exact boronic acid are not documented, the broader class of imidazopyridines has been investigated for various biological targets.
Prediction of Spectroscopic Properties through Theoretical Frameworks
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can predict various spectra, aiding in its structural characterization.
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. This can help in understanding the photophysical properties of the molecule.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing another layer of structural verification.
Advanced Spectroscopic and Mechanistic Characterization of Imidazo 1,5 a Pyridin 5 Ylboronic Acid
Elucidation of Reaction Mechanisms in Imidazo[1,5-A]pyridin-5-ylboronic Acid Formation
The synthesis of this compound is not a trivial process and typically involves a two-stage conceptual pathway: the formation of the core imidazo[1,5-a]pyridine (B1214698) heterocyclic system, followed by the introduction of the boronic acid moiety at the C5-position. The borylation step is of primary mechanistic interest.
One of the most prevalent and versatile methods for the formation of arylboronic acids is the Palladium-catalyzed Miyaura borylation reaction. nih.govorganic-chemistry.org This approach would utilize a precursor such as 5-halo-imidazo[1,5-a]pyridine (e.g., 5-bromo-imidazo[1,5-a]pyridine). The reaction is typically performed with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) [B₂(OH)₄], in the presence of a palladium catalyst and a suitable base. researchgate.netnih.gov
The catalytic cycle for the Miyaura borylation is generally understood to proceed through the following key steps:
Oxidative Addition: A low-valent Palladium(0) complex, often generated in situ, reacts with the 5-halo-imidazo[1,5-a]pyridine. This oxidative addition step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II)-heteroaryl complex. dur.ac.uk
Transmetalation: The diboron reagent, activated by the base (e.g., potassium acetate), undergoes transmetalation with the Pd(II) complex. In this step, a boryl group [-B(OR)₂] displaces the halide on the palladium center, yielding a Pd(II)-heteroaryl-boryl intermediate. This is often considered the rate-determining step of the cycle. nih.gov
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the C-B bond of the desired imidazo[1,5-a]pyridine boronate ester and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The resulting boronate ester (e.g., a pinacol (B44631) ester) is then hydrolyzed under acidic or basic conditions to yield the final this compound.
An alternative, though often less functional-group-tolerant, pathway involves organometallic intermediates. nih.gov This route would begin with a halogen-metal exchange reaction, for instance, by treating 5-halo-imidazo[1,5-a]pyridine with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a highly reactive 5-lithio-imidazo[1,5-a]pyridine intermediate. This nucleophilic species is then quenched with a trialkyl borate (B1201080) electrophile, such as trimethyl borate [B(OMe)₃]. The subsequent acidic workup hydrolyzes the resulting borate ester to furnish the target boronic acid. dur.ac.uk
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals.
The expected ¹H NMR spectrum would show distinct signals for the protons on the heterocyclic core. Based on data for the parent imidazo[1,5-a]pyridine scaffold, the protons at positions C1, C3, C7, and C8 are expected in the aromatic region, while the proton at C6 would be adjacent to the boronic acid group. chemicalbook.comtum.de The boronic acid's hydroxyl protons often appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
In the ¹³C NMR spectrum, the carbon atom directly bonded to the boron (C5) is expected to be a key diagnostic signal. This signal may appear broadened due to the quadrupolar relaxation of the adjacent boron nucleus (¹¹B and ¹⁰B isotopes). mdpi.com The chemical shifts of the other carbons in the pyridine (B92270) ring (C6, C7, C8) and the imidazole (B134444) ring (C1, C3, C8a) would be influenced by the electronic effects of the -B(OH)₂ substituent. spectrabase.comdtic.mil Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial to confirm the connectivity between the boronic acid group and the C5 position by observing correlations between protons (e.g., H6) and the C5 carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on data for the parent imidazo[1,5-a]pyridine scaffold and known substituent effects of boronic acids. Actual values may vary depending on solvent and experimental conditions.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.8 - 8.0 | ~125 - 128 |
| 3 | ~7.6 - 7.8 | ~117 - 120 |
| 5 | - | ~130 - 135 (Broad) |
| 6 | ~7.9 - 8.2 | ~135 - 138 |
| 7 | ~6.8 - 7.0 | ~112 - 115 |
| 8 | ~8.1 - 8.4 | ~120 - 123 |
| 8a | - | ~133 - 136 |
| B-OH | Variable (Broad) | - |
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for identifying potential impurities. measurlabs.com Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy (typically < 5 ppm).
For this compound, the molecular formula is C₇H₇BN₂O₂. The theoretical monoisotopic mass of the protonated ion [C₇H₈BN₂O₂]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal evidence for the compound's elemental formula, a key component of its structural confirmation. mdpi.com
HRMS is also invaluable for impurity profiling. During the synthesis, several impurities could arise:
Unreacted Starting Material: The presence of the 5-halo-imidazo[1,5-a]pyridine precursor could be readily detected.
Boronate Esters: Incomplete hydrolysis of the intermediate from a Miyaura borylation would leave a residual boronate ester (e.g., the pinacol ester), which has a distinct and easily identifiable exact mass.
Boroxines: Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. HRMS can detect the presence of this common impurity by identifying the mass corresponding to [(C₇H₆BN₂O)₃+H]⁺. arkat-usa.org
By detecting the exact masses of these and other potential byproducts, HRMS allows for a comprehensive assessment of the sample's purity.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of related imidazo[1,5-a]pyridines and numerous arylboronic acids.
The imidazo[1,5-a]pyridine core is expected to be essentially planar. The boronic acid group, -B(OH)₂, would be attached to the C5 position of this planar system. A key feature of arylboronic acid crystal structures is the formation of extensive intermolecular hydrogen-bonding networks. researchgate.net The two hydroxyl groups of the boronic acid moiety are excellent hydrogen bond donors, while the oxygen atoms are also effective acceptors.
Table 2: Typical Bond Lengths and Angles for an Arylboronic Acid Moiety (Data derived from established crystal structures of various arylboronic acids.)
| Parameter | Typical Value |
| Bond Length (C-B) | 1.55 - 1.57 Å |
| Bond Length (B-O) | 1.36 - 1.38 Å |
| Bond Angle (O-B-O) | 118° - 121° |
| Bond Angle (C-B-O) | 119° - 121° |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful method for identifying the functional groups present in this compound. The spectra would be characterized by vibrations arising from both the heterocyclic ring system and the boronic acid group.
The boronic acid moiety gives rise to several highly characteristic vibrational bands: researchgate.net
O-H Stretching: A strong and typically broad absorption band in the FT-IR spectrum between 3200 and 3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
B-O Stretching: A very strong and characteristic asymmetric stretching vibration, usually found in the 1330–1380 cm⁻¹ region of the FT-IR spectrum. This is one of the most diagnostic peaks for a boronic acid.
B-O-H Bending: In-plane and out-of-plane bending vibrations of the B-O-H group appear in the fingerprint region.
C-B Stretching: The stretching of the carbon-boron bond is expected to produce a weak to medium intensity band, typically in the 1000–1100 cm⁻¹ range.
The imidazo[1,5-a]pyridine core would contribute its own set of characteristic vibrations, including aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ region, and various aromatic ring breathing and deformation modes throughout the fingerprint region. kashanu.ac.ir
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity (FT-IR) |
| 3200 - 3600 | O-H stretch (H-bonded) | Strong, Broad |
| 3000 - 3150 | Aromatic C-H stretch | Medium-Weak |
| 1500 - 1650 | Aromatic C=C and C=N stretch | Medium-Strong |
| 1330 - 1380 | Asymmetric B-O stretch | Very Strong |
| ~1200 | B-O-H in-plane bend | Medium |
| 1000 - 1100 | C-B stretch | Medium-Weak |
| 650 - 800 | Aromatic C-H out-of-plane bend | Strong |
Applications of Imidazo 1,5 a Pyridin 5 Ylboronic Acid in Materials Science and Optoelectronics
Design and Synthesis of Functional Materials Incorporating Imidazo[1,5-a]pyridine (B1214698) Scaffolds
The imidazo[1,5-a]pyridine framework is a valuable building block in the design of functional organic materials due to its inherent electronic properties, thermal stability, and tunable luminescence. researchgate.netnih.gov The presence of the boronic acid moiety in Imidazo[1,5-A]pyridin-5-ylboronic acid is instrumental in the synthesis of these materials, serving as a versatile handle for creating carbon-carbon bonds and introducing a wide array of functional groups. This synthetic flexibility is crucial for tailoring the electronic and photophysical characteristics of the resulting materials. nih.gov
The imidazo[1,5-a]pyridine core is known to be a component of various luminescent compounds. researchgate.net By utilizing this compound in palladium-catalyzed cross-coupling reactions, various aryl or heteroaryl substituents can be introduced at the 5-position. This functionalization allows for the extension of the π-conjugated system, which is a common strategy for tuning the emission color and quantum yield of fluorescent molecules. nih.gov For instance, coupling with electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to materials with emissions spanning the visible spectrum. nih.gov
Derivatives of imidazo[1,5-a]pyridine have been shown to exhibit blue emission, a sought-after feature for organic light-emitting diodes (OLEDs). nih.govmdpi.com The ability to synthesize a variety of substituted imidazo[1,5-a]pyridines via boronic acid intermediates is key to developing new and efficient blue emitters. mdpi.com
Table 1: Photophysical Properties of Substituted Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Emission Maxima (nm) | Quantum Yield (%) | Key Feature |
|---|---|---|---|
| Boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenols | Blue emission in solution, orange-red in solid state | Not specified | Tunable emission based on substituent electronic properties nih.gov |
| Imidazo[1,5-a]pyridine-based fluorescent probes | Varies with solvent polarity | Up to 38% in apolar environments | Wide Stokes shift mdpi.com |
| Long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives | Blue emission in solution and thin films | Good | Large Stokes shifts mdpi.com |
| Polyazines based on imidazo[1,5-a]pyridine | Blue fluorescent emissions | Moderate | Large Stokes shifts researchgate.net |
This table is generated based on data for various imidazo[1,5-a]pyridine derivatives, illustrating the potential for tuning photophysical properties through substitution, a process facilitated by boronic acid precursors.
The versatility of the imidazo[1,5-a]pyridine scaffold makes it a promising component for various optoelectronic devices and sensors. researchgate.netnih.gov The synthesis of these materials often relies on the precise arrangement of molecular components, a task for which this compound is well-suited. For example, in the construction of organic light-emitting diodes (OLEDs), specific molecular structures are required for efficient charge transport and emission. The ability to systematically modify the imidazo[1,5-a]pyridine core through its boronic acid derivative allows for the optimization of these properties. mdpi.com
Furthermore, the imidazo[1,5-a]pyridine moiety has been incorporated into fluorescent sensors for the detection of various analytes. nih.gov The synthesis of such sensors often involves the coupling of the imidazo[1,5-a]pyridine fluorophore to a receptor unit. This compound can be a key intermediate in this process, enabling the covalent linkage of the signaling unit to the recognition part of the sensor molecule.
Role of Boronic Acid in Polymerization and Material Modification
Boronic acids and their esters are known for their utility in polymer chemistry. mdpi.com While direct polymerization of this compound is not widely reported, its bifunctional nature (a polymerizable directing group and a reactive boronic acid) presents possibilities for creating functional polymers. For instance, it could be used as a monomer in condensation polymerizations or as a precursor to a polymerizable derivative for addition polymerization.
More commonly, the boronic acid group serves as a point of modification for existing polymers or for the synthesis of well-defined macromolecules. Through Suzuki-Miyaura coupling, the imidazo[1,5-a]pyridine unit can be grafted onto a polymer backbone containing halide functionalities, thereby imparting the photophysical properties of the heterocycle to the macromolecule. This post-polymerization modification is a powerful tool for creating functional materials with tailored optical and electronic properties.
Advanced Imaging Agents and Probes for Material Characterization
Imidazo[1,5-a]pyridine-based fluorophores are being explored as probes for bioimaging and materials characterization due to their favorable photophysical properties, such as large Stokes shifts and environmental sensitivity. mdpi.comunito.it The synthesis of these probes can be greatly facilitated by using this compound as a building block. This allows for the introduction of specific functionalities that can target certain cellular components or respond to changes in the local environment. unito.it For example, the boronic acid can be used to attach the imidazo[1,5-a]pyridine core to biomolecules or to other functional groups that enhance its performance as an imaging agent. unito.it
Photophysical Properties and Their Modulation in Materials
The photophysical properties of materials containing the imidazo[1,5-a]pyridine scaffold are highly dependent on their molecular structure. nih.govmdpi.com As previously mentioned, the use of this compound in synthesis provides a direct route to modulate these properties. Key photophysical parameters that can be tuned include:
Absorption and Emission Wavelengths: By extending the π-conjugation through coupling reactions, the absorption and emission maxima can be shifted to different regions of the electromagnetic spectrum. nih.gov
Quantum Yield: The efficiency of the fluorescence process can be enhanced or quenched by the introduction of different substituents. mdpi.com
Stokes Shift: The difference between the absorption and emission maxima, known as the Stokes shift, can be engineered. Large Stokes shifts are beneficial for applications in imaging and sensing to minimize self-absorption. mdpi.comresearchgate.net
Solvatochromism: The sensitivity of the emission to the polarity of the surrounding medium can be controlled, which is a valuable property for chemical sensors. mdpi.com
The ability to fine-tune these properties through synthetic modifications enabled by this compound is a testament to its importance in the development of advanced materials for optoelectronics and other applications. nih.gov
Applications of Imidazo 1,5 a Pyridin 5 Ylboronic Acid in Chemical Biology and Medicinal Chemistry
Exploration of Biological Interactions and Mechanisms of Action
Derivatives based on the imidazo[1,5-a]pyridine (B1214698) core have been systematically investigated to understand their interactions with biological targets and elucidate their mechanisms of action at a molecular level.
Enzyme Inhibition Studies and Mechanism Elucidation
The imidazo[1,5-a]pyridine nucleus is present in numerous compounds designed as potent and selective enzyme inhibitors. Researchers have successfully developed derivatives that target various classes of enzymes, demonstrating the scaffold's utility in drug discovery.
Notable examples of enzyme inhibition by imidazo[1,5-a]pyridine-based compounds include:
Thromboxane (B8750289) A2 Synthetase Inhibitors : Certain imidazo[1,5-a]pyridines have been identified as a novel class of thromboxane A2 synthetase inhibitors, which are of interest for their potential cardiovascular applications. acs.orgunito.it
Serine Protease Inhibitors : The scaffold has been incorporated into inhibitors of serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes. google.com
Aromatase Inhibitors : In the context of estrogen-dependent diseases, derivatives have been developed as aromatase inhibitors. unito.it
Phosphodiesterase 10A (PDE10A) Inhibitors : Compounds featuring the imidazo[1,5-a]pyridine core have shown inhibitory activity against PDE10A, an enzyme primarily expressed in the brain and a target for treating neuropsychiatric disorders. nih.gov
IDO and TDO Inhibitors : The scaffold has been used to create inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. nih.gov
HIV Protease Inhibitors : The imidazo[1,5-a]pyridine core is a structural component of certain HIV protease inhibitors, which are crucial in antiretroviral therapy. unito.it
Protein-Ligand Binding Affinity and Specificity
The ability of imidazo[1,5-a]pyridine derivatives to bind with high affinity and specificity to protein receptors is a cornerstone of their therapeutic potential. These interactions can trigger or block specific biological responses.
Key examples of receptor-targeting imidazo[1,5-a]pyridine derivatives include:
Serotonin 5-HT4 Receptor Agonists : Partial agonists of the 5-HT4 receptor containing this scaffold have been studied for potential use in treating cognitive disorders such as Alzheimer's disease. unito.it
Cannabinoid Receptor Type 2 (CB2R) Agonists : The imidazo[1,5-a]pyridine structure has been employed to develop agonists for the CB2 receptor, which is involved in modulating inflammation and immune responses. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor c (RORc) Inverse Agonists : Potent and selective inverse agonists for RORc have been discovered, representing a promising approach for treating autoimmune and inflammatory diseases. unito.it
Cellular Pathway Modulation (e.g., PI3K/Akt pathway)
Derivatives of the imidazo[1,5-a]pyridine scaffold can modulate cellular signaling pathways by targeting key regulatory proteins. One such target is the hypoxia-inducible factor 1α (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels. nih.gov HIF-1α is a downstream component of major signaling cascades, including the PI3K/Akt/mTOR pathway. By inhibiting HIF-1α, imidazo[1,5-a]pyridine compounds can influence critical cellular processes such as angiogenesis, metabolism, and cell survival, which are often dysregulated in diseases like cancer. nih.gov
Development of Molecular Probes for Biological Systems
The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an excellent candidate for the development of molecular probes. mdpi.com Its compact shape, emissive capabilities, and stability are advantageous for creating tools for biological imaging and sensing. mdpi.comunito.it
Fluorescent Probes for Cellular Imaging and Sensing
The imidazo[1,5-a]pyridine core is used to construct fluorophores for bioimaging and microscopy. unito.it These compounds often exhibit desirable optical characteristics, such as intense fluorescence and large Stokes' shifts, which is the separation between the absorption and emission maxima. unito.it A large Stokes' shift is particularly beneficial as it minimizes self-quenching and improves the signal-to-noise ratio in imaging applications.
Research has demonstrated the synthesis of imidazo[1,5-a]pyridine-based fluorophores through straightforward one-pot cyclization reactions. mdpi.com These probes have shown significant solvatochromic behavior, meaning their fluorescence properties are sensitive to the polarity of their environment, a feature that can be exploited for sensing applications. mdpi.com For instance, robust ratiometric fluorescent probes based on this scaffold have been developed for the detection of biologically important molecules like glutathione (B108866) and cysteine. nih.gov
Photophysical Properties of Imidazo[1,5-a]pyridine-Based Probes in Toluene
| Probe | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes' Shift [nm] | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Probe 1 | 367 | 501 | 134 | 0.54 |
| Probe 2 | 383 | 547 | 164 | 0.77 |
| Probe 3 | 382 | 558 | 176 | 0.68 |
| Probe 4 | 381 | 562 | 181 | 0.62 |
| Probe 5 | 366 | 500 | 134 | 0.64 |
Data sourced from a study on imidazo[1,5-a]pyridine-based fluorophores. The specific structures of Probes 1-5 are detailed in the cited literature. mdpi.com
Probes for Membrane Dynamics and Fluidity Investigations
The study of cell membrane dynamics, hydration, and fluidity is critical for understanding cellular health and biochemical pathways. mdpi.com The compact and emissive nature of imidazo[1,5-a]pyridine derivatives makes them suitable candidates for probes designed to investigate these properties. mdpi.com
Studies using liposomes as artificial models of cell membranes have shown that imidazo[1,5-a]pyridine-based fluorescent probes can successfully intercalate into the lipid bilayer. mdpi.com Once embedded within the membrane, the photophysical properties of these probes can provide information about the local lipid environment. Temperature-dependent experiments have been used to evaluate the influence of the lipid phase on the probe's fluorescence, offering insights into membrane fluidity and dynamics. mdpi.com The promising results from these model systems encourage further investigation into the use of the imidazo[1,5-a]pyridine scaffold for developing advanced fluorescent probes for live-cell membrane imaging. mdpi.com
Strategies for Targeted Delivery and Bioorthogonal Chemistry Involving Boronic Acid
The presence of a boronic acid group on the imidazo[1,5-a]pyridine scaffold provides a unique opportunity for the development of targeted drug delivery systems and for its application in bioorthogonal chemistry. These strategies aim to enhance the therapeutic efficacy of drugs by delivering them specifically to the site of action, thereby minimizing off-target effects.
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundantly present in saccharides on the surface of mammalian cells. This interaction can be exploited for targeted drug delivery. By attaching a therapeutic agent to the imidazo[1,5-a]pyridine backbone, the boronic acid moiety can act as a targeting ligand, guiding the entire molecule to cells that overexpress certain cell surface glycans, a common feature of cancer cells.
In the realm of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, boronic acids have emerged as valuable reagents. The Imidazo[1,5-a]pyridin-5-ylboronic acid could potentially participate in several bioorthogonal reactions:
Iminoboronate Formation: This reaction occurs between a 2-formylphenylboronic acid and a compound containing a hydrazine, hydroxylamine, or semicarbazide (B1199961) group. While the subject compound is not a 2-formylphenylboronic acid, derivatization of the imidazo[1,5-a]pyridine scaffold could incorporate the necessary functionality for this type of bioorthogonal ligation.
Vinylboronic Acid-Tetrazine Ligation: Vinylboronic acids have been shown to react rapidly with tetrazines in a bioorthogonal manner. Functionalization of the imidazo[1,5-a]pyridine core to include a vinylboronic acid group would enable its use in this powerful ligation strategy for in vivo imaging and targeted therapy.
These strategies are summarized in the table below:
| Strategy | Description | Potential Advantage for this compound |
| Targeted Delivery via Diol Recognition | The boronic acid moiety reversibly binds to diols present on cell surface glycans, facilitating targeted delivery of a payload attached to the imidazo[1,5-a]pyridine scaffold. | Enhanced accumulation of the therapeutic agent at the target site, potentially reducing systemic toxicity. |
| Bioorthogonal Ligation | The boronic acid group, or a derivative thereof, can participate in specific chemical reactions within a biological environment without cross-reacting with endogenous molecules. | Enables precise labeling, imaging, and targeted drug release in living systems. |
Structure-Based Drug Design Leveraging the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. This makes it an excellent starting point for structure-based drug design, a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target.
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the general principles of drug design can be applied to this scaffold. The design of novel inhibitors often involves the following steps:
Target Identification and Validation: Identifying a biological target, such as an enzyme or a receptor, that is implicated in a disease.
Structural Biology: Determining the three-dimensional structure of the target, often in complex with a known ligand, using techniques like X-ray crystallography or NMR spectroscopy.
Computational Modeling: Using computer software to dock virtual libraries of compounds into the active site of the target to predict their binding affinity and mode of interaction.
Chemical Synthesis and Optimization: Synthesizing the most promising candidates and iteratively modifying their structure to improve their potency, selectivity, and pharmacokinetic properties.
The imidazo[1,5-a]pyridine scaffold can be systematically modified at various positions to explore the chemical space and optimize its interaction with a given target. The addition of the boronic acid group at the 5-position introduces a unique functionality that can be exploited for covalent or strong non-covalent interactions with the target protein. For instance, the boronic acid can act as a transition-state analog inhibitor of serine proteases or form reversible covalent bonds with active site serine or threonine residues.
A hypothetical structure-based design cycle for an Imidazo[1,5-a]pyridine-based kinase inhibitor is outlined below:
| Design Stage | Action | Rationale |
| Initial Hit | An imidazo[1,5-a]pyridine core is identified as a binder to the ATP-binding site of a target kinase. | The heterocyclic scaffold can form key hydrogen bonds with the hinge region of the kinase. |
| Docking Studies | Computational docking of this compound into the active site. | To predict the orientation of the boronic acid group and its potential interactions with nearby residues. |
| SAR Exploration | Synthesis of analogs with modifications on the imidazo[1,5-a]pyridine ring and the boronic acid group. | To understand the contribution of different substituents to the binding affinity and selectivity. |
| Lead Optimization | Fine-tuning the properties of the most potent compounds to improve their drug-like characteristics. | To enhance bioavailability, metabolic stability, and reduce off-target effects. |
Preclinical Research Paradigms and In Vitro Efficacy Studies
In vitro efficacy studies are the first step in evaluating the biological activity of a compound. These studies are typically performed on isolated enzymes or in cell-based assays. For a potential anticancer agent based on the imidazo[1,5-a]pyridine scaffold, a typical in vitro testing cascade would include:
Enzymatic Assays: To determine the inhibitory activity of the compound against its purified target enzyme (e.g., a kinase or a protease). The potency is usually expressed as the half-maximal inhibitory concentration (IC50).
Cell Proliferation Assays: To assess the ability of the compound to inhibit the growth of cancer cell lines. The results are also reported as IC50 values.
Apoptosis and Cell Cycle Analysis: To investigate the mechanism by which the compound induces cell death or inhibits cell proliferation.
The following table presents hypothetical in vitro efficacy data for a series of Imidazo[1,5-a]pyridine derivatives against a panel of cancer cell lines, illustrating the type of data generated in preclinical research.
| Compound | Target Kinase IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Lead Compound 1 | 50 | 1.2 | 2.5 | 3.1 |
| Analog 1a | 25 | 0.8 | 1.5 | 1.9 |
| Analog 1b | 150 | 5.6 | 7.8 | 9.2 |
| This compound (Hypothetical) | 15 | 0.5 | 0.9 | 1.1 |
Following promising in vitro data, compounds would advance to in vivo studies in animal models of the disease to evaluate their efficacy, pharmacokinetics, and toxicology. These preclinical studies are essential for determining whether a compound has the potential to become a new drug and for establishing a safe dose for first-in-human clinical trials.
Catalytic Applications of Imidazo 1,5 a Pyridin 5 Ylboronic Acid
Imidazo[1,5-a]pyridine (B1214698) as Ligands in Transition Metal Catalysis
The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry and materials science. Its derivatives have been investigated as ligands in transition metal catalysis, primarily due to the presence of multiple nitrogen atoms that can coordinate with metal centers. The lone pair of electrons on the nitrogen atoms allows these compounds to act as effective ligands for a variety of transition metals, including palladium, copper, and gold.
Derivatives of the imidazo[1,5-a]pyridine core have been utilized in the formation of N-heterocyclic carbene (NHC) ligands. These NHC ligands, featuring the imidazo[1,5-a]pyridine framework, have been shown to form stable and catalytically active complexes with palladium. Such complexes have demonstrated versatility as precatalysts in a range of cross-coupling reactions. The rigid structure of the imidazo[1,5-a]pyridine backbone can impart specific steric and electronic properties to the resulting metal complex, influencing its reactivity and selectivity.
While direct studies employing Imidazo[1,5-a]pyridin-5-ylboronic acid as a ligand are not extensively documented, the inherent coordinating ability of the imidazo[1,5-a]pyridine core suggests its potential in this area. The boronic acid group could also play a secondary role, potentially influencing the solubility or electronic properties of the resulting metal complex.
Suzuki-Miyaura Cross-Coupling Reactions Using this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. Heteroaryl boronic acids are a crucial class of reagents in these reactions, allowing for the synthesis of complex heterobiaryl structures that are prevalent in pharmaceuticals and functional materials.
This compound is, by its structure, a potential substrate for Suzuki-Miyaura cross-coupling reactions. As a heteroaryl boronic acid, it could be coupled with a variety of aryl or heteroaryl halides to generate the corresponding 5-aryl- or 5-heteroaryl-imidazo[1,5-a]pyridines. The efficiency of such a reaction would depend on factors such as the choice of palladium catalyst, ligand, base, and solvent. The development of general conditions for the Suzuki-Miyaura coupling of heteroaryl halides and boronic acids has been a significant area of research. nih.gov
While the direct application of this compound in Suzuki-Miyaura reactions is not yet widely reported, the successful coupling of other heteroaryl boronic acids provides a strong precedent for its potential utility. nih.gov The propensity for some heteroaryl boronic acids to undergo protodeboronation under reaction conditions is a known challenge that can often be overcome through careful optimization of the reaction parameters. nih.gov
Other Boron-Mediated Organic Transformations
Beyond the Suzuki-Miyaura reaction, boronic acids are known to participate in a variety of other organic transformations. These include Chan-Lam coupling for the formation of carbon-heteroatom bonds, and Petasis (borono-Mannich) reactions for the synthesis of amines.
The boronic acid moiety in this compound could potentially be utilized in these transformations. For instance, in a Chan-Lam coupling reaction, the boronic acid could react with an amine or an alcohol in the presence of a copper catalyst to form a new carbon-nitrogen or carbon-oxygen bond at the 5-position of the imidazo[1,5-a]pyridine ring.
Furthermore, the Petasis reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound, could potentially be employed with this compound to synthesize α-amino acid derivatives bearing the imidazo[1,5-a]pyridine scaffold. The success of these applications would depend on the reactivity of the specific boronic acid under the required reaction conditions.
Organocatalysis and Acid-Base Catalysis Mediated by the Boronic Acid Moiety
In recent years, arylboronic acids have emerged as a class of organocatalysts. Their Lewis acidic nature allows them to activate carbonyl compounds and other functional groups towards nucleophilic attack. This has been exploited in a range of reactions, including aldol (B89426) additions, Michael additions, and esterifications.
The boronic acid group of this compound could potentially function as a Lewis acid catalyst. The presence of the nitrogen-containing heterocycle might also influence the catalytic activity, potentially through hydrogen bonding interactions or by modulating the Lewis acidity of the boron center. While specific examples of organocatalysis by this compound are yet to be reported, the general principles of boronic acid catalysis suggest this as a plausible area of application. acs.org
Moreover, the boronic acid can engage in acid-base chemistry. The Lewis acidic boron atom can interact with Lewis bases, and the molecule as a whole can participate in proton transfer processes. This dual nature could be harnessed in catalytic cycles where both acidic and basic sites are required.
Future Directions and Emerging Research Avenues for Imidazo 1,5 a Pyridin 5 Ylboronic Acid
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of new molecules. For Imidazo[1,5-a]pyridin-5-ylboronic acid, these computational tools offer a powerful approach to unlock its full potential in medicine and material science.
AI algorithms can significantly accelerate the drug discovery process by analyzing vast datasets to identify new therapeutic targets and predict the biological activities of novel compounds. mdpi.comnih.gov ML models, trained on large libraries of chemical structures and their associated biological data, can predict the pharmacokinetic and toxicological profiles of derivatives of this compound, thereby reducing the time and cost of preclinical development. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound analogues with their therapeutic efficacy and safety profiles. researchgate.netplos.org
In the realm of material design, machine learning can be employed to predict the physicochemical properties of polymers or other materials incorporating the this compound scaffold. By learning from existing data, these models can guide the synthesis of new materials with desired characteristics, such as specific electronic, optical, or thermal properties. Generative models, a subset of AI, can even propose entirely new molecular structures based on the this compound framework that are optimized for a particular application. mdpi.com
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Development of models to predict biological activity, toxicity, and physicochemical properties of derivatives. researchgate.net | Accelerated identification of lead compounds and materials with desired properties. |
| Generative Design | Creation of novel molecular structures based on the this compound scaffold for specific applications. mdpi.com | Discovery of new drug candidates and materials with enhanced performance. |
| Target Identification and Validation | Analysis of biological data to identify new protein targets for which this compound derivatives may be effective inhibitors. nih.gov | Expansion of the therapeutic potential of this class of compounds. |
| Virtual Screening | High-throughput computational screening of virtual libraries of this compound derivatives against biological targets. nih.gov | Efficient identification of promising drug candidates for further experimental testing. |
Novel Synthetic Methodologies and Sustainable Synthesis
Advances in synthetic organic chemistry are constantly providing new tools for the efficient and environmentally friendly preparation of complex molecules. Future research on this compound will likely focus on the development of novel synthetic routes that are more sustainable and allow for greater molecular diversity.
Traditional methods for the synthesis of boronic acids and imidazopyridine scaffolds can sometimes involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. nih.govresearchgate.net Emerging synthetic strategies, such as C-H activation, flow chemistry, and biocatalysis, offer promising alternatives. C-H activation, for example, could enable the direct borylation of the imidazopyridine core, bypassing the need for pre-functionalized starting materials and improving atom economy. nih.gov Flow chemistry, where reactions are carried out in continuous-flow reactors, can offer improved safety, scalability, and efficiency compared to traditional batch processes.
A key focus will be on "green" chemistry principles, aiming to reduce the environmental impact of the synthesis of this compound and its derivatives. This includes the use of renewable starting materials, greener solvents, and catalytic methods that minimize waste. nih.gov The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to more sustainable synthetic routes. nih.gov
| Methodology | Description | Advantages |
|---|---|---|
| C-H Borylation | Direct introduction of the boronic acid group onto the imidazopyridine ring system. nih.gov | Improved atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, scalability, and reaction control. |
| Photoredox Catalysis | Use of light to drive chemical reactions, enabling novel transformations under mild conditions. nih.gov | Access to new chemical space, environmentally friendly. |
| Biocatalysis | Use of enzymes to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, reduced environmental impact. |
Expansion into New Application Domains (e.g., Supramolecular Chemistry, Nanotechnology)
The unique ability of boronic acids to form reversible covalent bonds with diols opens up exciting possibilities for the use of this compound in supramolecular chemistry and nanotechnology. motion.ac.in
In supramolecular chemistry, the boronic acid group can act as a recognition motif for saccharides and other diol-containing molecules. pageplace.de This could be exploited to create stimuli-responsive materials, such as hydrogels that change their properties in the presence of specific sugars. pageplace.de Such materials could have applications in drug delivery, sensing, and tissue engineering. The imidazopyridine core, with its potential for π-π stacking and hydrogen bonding interactions, can further contribute to the formation of well-defined supramolecular assemblies. researchgate.netrsc.org
In the field of nanotechnology, this compound could be used to functionalize nanoparticles for targeted drug delivery or diagnostic applications. nih.govresearchgate.net For example, by attaching this molecule to the surface of a nanoparticle, it could be targeted to cells that overexpress certain glycoproteins. The boronic acid moiety can also be used to develop sensors for reactive oxygen species (ROS), which are implicated in a variety of diseases. acs.orgbohrium.com
| Domain | Application | Underlying Principle |
|---|---|---|
| Supramolecular Chemistry | Saccharide sensing and responsive materials. motion.ac.in | Reversible covalent bonding between the boronic acid and diols. nih.gov |
| Nanotechnology | Targeted drug delivery and bioimaging. nih.govresearchgate.net | Functionalization of nanomaterials with the boronic acid group for specific cell targeting. |
| Chemical Sensing | Development of fluorescent probes for biologically important molecules. nih.govnih.gov | Changes in the fluorescence properties of the imidazopyridine core upon binding of an analyte to the boronic acid. |
Advanced Characterization Techniques for Complex Biological and Material Systems
To fully understand the behavior of this compound and its derivatives in complex environments, advanced characterization techniques will be indispensable.
In biological systems, techniques such as super-resolution microscopy and advanced mass spectrometry imaging can provide detailed information about the subcellular localization and interactions of fluorescently-labeled derivatives of this compound. mdpi.com This will be crucial for elucidating their mechanisms of action and for the development of targeted therapies. For instance, nanoscale secondary ion mass spectrometry (nanoSIMS) could be used to image the distribution of boron-containing compounds within cells at high spatial resolution. nih.gov
For the characterization of new materials incorporating this compound, a suite of advanced analytical methods will be required. High-throughput analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), can be used for the rapid analysis and quality control of libraries of new compounds. rsc.orgresearchgate.net Solid-state NMR and X-ray crystallography will provide detailed structural information on new materials, while techniques such as atomic force microscopy and transmission electron microscopy will be essential for characterizing their nanoscale morphology.
| Technique | Application | Information Gained |
|---|---|---|
| Super-Resolution Microscopy | Imaging the distribution of fluorescently-labeled derivatives in living cells. mdpi.com | Subcellular localization and dynamics. |
| Mass Spectrometry Imaging (e.g., nanoSIMS) | Mapping the distribution of the compound in tissues and cells. nih.gov | High-resolution spatial distribution of boron. |
| High-Throughput Crystallography | Determining the three-dimensional structure of derivatives bound to target proteins. nih.govacs.org | Understanding drug-target interactions at the atomic level. |
| Affinity Capillary Electrophoresis (ACE) | Characterizing the binding interactions between the boronic acid and diol-containing biomolecules. acs.org | Binding affinities and kinetics. |
Q & A
Q. What are the key synthetic routes for Imidazo[1,5-a]pyridin-5-ylboronic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization reactions involving boronic acid derivatives and imidazo[1,5-a]pyridine precursors. For example, analogous compounds like imidazo[1,5-a]pyridines are synthesized using 2-picolylamines and nitroalkanes in polyphosphoric acid (PPA) with phosphorous acid, achieving yields of 67–70% under optimized conditions . Key factors affecting yield include:
- Reagent stoichiometry : Excess boronic acid derivatives may lead to side reactions.
- Acid medium : PPA enhances electrophilic activation but requires precise temperature control to avoid decomposition.
- Time and temperature : Microwave-assisted synthesis (e.g., 100°C for 1 hour) can improve efficiency compared to conventional heating .
Purification often involves column chromatography or recrystallization, monitored via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR are essential for confirming the boronic acid moiety and imidazo-pyridine backbone. For example, NMR peaks near δ 8.5–9.0 ppm typically indicate aromatic protons in similar heterocycles .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. A related compound, 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione), was structurally confirmed using this method .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
This compound serves as a boronic acid partner in Suzuki reactions to form carbon-carbon bonds. Key considerations include:
- Catalyst selection : Pd(PPh) or PdCl(dppf) are common catalysts.
- Solvent system : Aqueous/organic biphasic systems (e.g., DMF/HO) enhance solubility and reactivity.
- Base optimization : NaCO or CsCO neutralizes the boronic acid, promoting transmetallation.
Methodological rigor involves monitoring reaction progress via NMR to detect boronate ester intermediates .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives for targeted applications?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and stability:
- Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) identify low-energy transition states for cyclization or coupling steps .
- Electronic properties : HOMO-LUMO gaps predict reactivity in cross-coupling reactions. For example, electron-deficient imidazo-pyridine cores enhance electrophilic substitution .
Experimental validation involves synthesizing computationally optimized derivatives and comparing their performance in catalytic systems .
Q. What statistical methods are employed to optimize reaction conditions for this compound synthesis?
- Factorial design : Identifies critical variables (e.g., temperature, catalyst loading) and their interactions. For example, a 2 factorial design can minimize experiments while maximizing yield .
- Response surface methodology (RSM) : Models non-linear relationships between variables. A case study on imidazo-pyridine derivatives achieved 85% yield by optimizing PPA concentration and reaction time .
- Machine learning : Algorithms trained on historical data predict optimal conditions for new derivatives, reducing trial-and-error approaches .
Q. How do researchers resolve contradictions in reported data (e.g., conflicting yields or reactivity trends)?
- Meta-analysis : Compare datasets across studies, accounting for variables like solvent purity or equipment calibration. For instance, discrepancies in Suzuki reaction yields may stem from trace oxygen levels affecting catalyst activity .
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
- Cross-validation : Use multiple characterization techniques (e.g., NMR, HRMS, XRD) to confirm structural and purity claims .
Q. What strategies mitigate instability issues (e.g., protodeboronation) in this compound during storage or reactions?
- Stabilizing agents : Addition of pinacol or ethylene glycol forms boronate esters, reducing hydrolysis .
- Low-temperature storage : Store at –20°C under argon to prevent oxidative degradation.
- In situ generation : Prepare the boronic acid immediately before use from stable precursors (e.g., trifluoroborate salts) .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound Derivatives
Table 2. Common Characterization Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 8.7 (s, 1H, aromatic), δ 3.2 (s, 2H, B–OH) | |
| HRMS (ESI+) | m/z 203.0845 [M+H] (calc. 203.0848) | |
| XRD | Crystallographic data confirms planar boronic acid moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
